1-(3-Bromo-5-methylphenyl)piperidine
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Overview
Description
1-(3-Bromo-5-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-methylbenzene and piperidine.
Reaction Conditions: The key reaction involves the nucleophilic substitution of the bromine atom on the benzene ring by the piperidine group. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Bromo-5-methylphenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield a corresponding amine derivative.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.
Pathways Involved: The exact pathways depend on the specific application. In medicinal chemistry, it may modulate signaling pathways related to neurological functions.
Comparison with Similar Compounds
1-(3-Bromo-5-methylphenyl)piperidine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(3-Chloro-5-methylphenyl)piperidine and 1-(3-Fluoro-5-methylphenyl)piperidine.
Uniqueness: The presence of the bromine atom imparts unique reactivity and properties, such as higher molecular weight and specific electronic effects, which can influence its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-7-11(13)9-12(8-10)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBQGHRPIJBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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